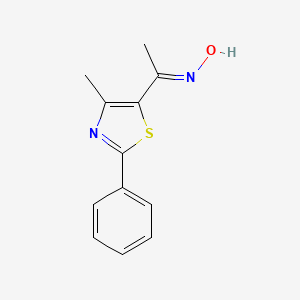

1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol” is a chemical compound with the molecular formula C11H11NOS and a molecular weight of 205.275 g/mol . It is also known by several synonyms, including 4-methyl-2-phenyl-1,3-thiazol-5-yl methanol, 4-methyl-2-phenylthiazol-5-yl methanol, and 4-methyl-2-phenyl-5-thiazolemethanol .

Synthesis Analysis

The synthesis of “(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol” involves the reaction of the ethyl ester with lithium aluminium tetrahydride in tetrahydrofuran at 0°C for 1.5 hours under an inert atmosphere . The reaction mixture is then quenched by the careful addition of water, followed by ethyl acetate and anhydrous sodium sulfate .Molecular Structure Analysis

The molecular structure of “(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol” can be represented by the SMILES notation: CC1=C(SC(=N1)C2=CC=CC=C2)CO .Applications De Recherche Scientifique

- Antimicrobial Activity : Researchers have explored the antimicrobial potential of this compound. Its unique thiazole ring and phenyl group may contribute to inhibiting bacterial growth or fungal infections .

- Anticancer Properties : Investigating its effects on cancer cells could lead to novel chemotherapeutic agents. The oxime moiety might play a role in targeting specific pathways .

- Catalyst Ligand : The thiazole ring can serve as a ligand in transition metal-catalyzed reactions. Researchers have used it to promote various transformations, such as C–C bond formation or asymmetric synthesis .

- Photoluminescent Materials : The compound’s aromatic system and sulfur-containing heterocycle make it interesting for designing luminescent materials. Researchers explore its potential in organic light-emitting diodes (OLEDs) or sensors .

- Enzyme Inhibition : Investigating its interaction with enzymes (e.g., cholinesterases) could provide insights into enzyme inhibition mechanisms. This knowledge is valuable for drug design and understanding biological processes .

- Pollutant Detection : The compound’s reactivity and functional groups make it suitable for detecting environmental pollutants. Researchers have explored its use in sensors for heavy metals or organic contaminants .

- Metabolite Identification : Understanding how the body metabolizes this compound is crucial. Researchers analyze its metabolic pathways and potential bioactivation or detoxification routes .

Medicinal Chemistry and Drug Development

Organic Synthesis and Catalysis

Materials Science

Biochemical Studies

Environmental Chemistry

Pharmacokinetics and Metabolism

Safety and Hazards

Propriétés

IUPAC Name |

(NE)-N-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-8-11(9(2)14-15)16-12(13-8)10-6-4-3-5-7-10/h3-7,15H,1-2H3/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQISPQROQJHEJE-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=NO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)/C(=N/O)/C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2718250.png)

![7-(4-methoxyphenyl)-3-(4-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2718252.png)

![3-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2718263.png)

![N-(4-bromophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2718266.png)

![Methyl (E)-4-oxo-4-[2-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-1-yl]but-2-enoate](/img/structure/B2718269.png)